Comprehensive Technical Guide on Ceftibuten Impurity 3: Structural Elucidation, Mechanistic Origins, and Analytical Profiling
Comprehensive Technical Guide on Ceftibuten Impurity 3: Structural Elucidation, Mechanistic Origins, and Analytical Profiling
Executive Summary
Ceftibuten is a potent, orally administered third-generation cephalosporin antibiotic utilized primarily for the treatment of respiratory tract and middle ear bacterial infections (1)[1]. The manufacturing of this active pharmaceutical ingredient (API) involves highly complex side-chain modifications. During this multi-step synthesis, various related substances and impurities can form. Among the most critical is Ceftibuten Impurity 3 , a protected side-chain intermediate that can persist in the final formulation if not rigorously purged. This whitepaper provides drug development professionals with an in-depth analysis of its structural properties, mechanistic origins, and self-validating isolation protocols.
Chemical Identity and Structural Properties
Ceftibuten Impurity 3 is not a degradation product of the final API, but rather an unreacted synthetic building block. Structurally, it is a derivative of the pentenoic acid side chain where key functional groups remain masked by protective moieties (2)[2].
Table 1: Chemical Identity and Structural Properties
| Property | Value |
| Common Name | Ceftibuten Impurity 3 |
| IUPAC Name | (Z)-2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid |
| CAS Number | 1140311-29-0 |
| Molecular Formula | C18H18N2O6S |
| Molecular Weight | 390.42 g/mol |
| Key Structural Features | Aminothiazole ring, Benzyloxycarbonyl (Cbz) group, Ethyl ester, Pentenoic acid backbone |
Data sourced from PubChem and Veeprho reference standards (3)[3].
Mechanistic Origins in Ceftibuten Synthesis
The synthesis of Ceftibuten requires the acylation of a cephalosporin nucleus (such as 7-aminocephalosporanic acid or a cefaclor parent nucleus) with a highly functionalized aminothiazole side chain (4)[4].
The Causality of Protection: To prevent competitive nucleophilic attack by the primary amine on the aminothiazole ring during the amide bond formation, a benzyloxycarbonyl (Cbz) protecting group is strictly employed (4)[4]. Furthermore, the terminal carboxylic acid of the pentenoic acid moiety is protected as an ethyl ester to ensure regioselectivity during the coupling phase.
Ceftibuten Impurity 3 is the chemical manifestation of this protected side chain. During the condensation reaction—often facilitated by magnesium in methyltetrahydrofuran (MeTHF)—unreacted side-chain precursor can persist (5)[5]. If the subsequent global deprotection step (hydrolysis using NaOH and isopropanol) fails to achieve 100% conversion, this intermediate carries over into the final API as Impurity 3.
Fig 1. Mechanistic pathway of Ceftibuten synthesis and the formation of Impurity 3.
Physicochemical Properties & Analytical Profiling
Because Impurity 3 retains the lipophilic Cbz and ethyl ester groups, its physicochemical behavior differs drastically from the highly polar Ceftibuten API.
Table 2: Physicochemical & Analytical Data
| Parameter | Expected Value / Characteristic |
| Exact Mass (Calculated) | 390.0885 Da |
| Target m/z [M+H]+ | 391.09 |
| UV Absorption Maxima | ~262 nm (Thiazole + Cbz chromophores) |
| Relative Retention Time (RRT) | > 1.0 (Elutes significantly later than Ceftibuten API) |
| Solubility Profile | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |
Experimental Protocol: Isolation and Characterization
To maintain scientific integrity, the isolation and characterization of Impurity 3 must follow a self-validating workflow. The protocol below utilizes orthogonal techniques (HPLC to MS to NMR) to ensure absolute structural confirmation without cross-contamination.
Step 1: Chromatographic Separation (Analytical to Preparative)
Causality: Ceftibuten API is highly polar due to its free carboxylic acids and primary amine. Impurity 3, however, is highly lipophilic. By employing a reversed-phase C18 column, Impurity 3 exhibits a significantly higher affinity for the stationary phase, resulting in a late elution profile that allows for clean separation.
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Sample Preparation: Dissolve the crude API sample in a diluent of 50:50 Water:Acetonitrile to a concentration of 10 mg/mL.
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Injection: Inject the sample onto a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).
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Gradient Elution: Run a gradient mobile phase utilizing Mobile Phase A (0.05 M Ammonium acetate buffer, pH 5.0) and Mobile Phase B (Acetonitrile). Start at 5% B and ramp to 90% B over 30 minutes.
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Detection: Monitor the eluent using a UV-Vis detector set to 262 nm.
Step 2: Mass-Directed Fraction Collection (LC-MS)
Causality: UV detection alone is non-specific. Coupling the preparative HPLC to a mass spectrometer ensures that only the fraction corresponding to the exact mass of Impurity 3 is collected.
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Splitting: Split the post-column flow, directing 1% to an Electrospray Ionization (ESI) source.
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Ionization: Operate the MS in positive ion mode.
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Collection: Trigger fraction collection automatically when the extracted ion chromatogram (EIC) detects the target m/z of 391.09 [M+H]+.
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Recovery: Pool the collected fractions and lyophilize (freeze-dry) to yield the neat solid impurity.
Step 3: Orthogonal Structural Elucidation (NMR)
Causality: While LC-MS confirms the molecular weight, it cannot definitively prove the regiochemistry of the protecting groups. Nuclear Magnetic Resonance (NMR) acts as the final self-validating step.
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Preparation: Dissolve 5 mg of the lyophilized powder in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Acquisition: Acquire a 1H NMR spectrum at 400 MHz.
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Validation Checkpoints: Confirm the presence of a 5-proton multiplet at ~7.3 ppm (Cbz aromatic ring), a 2-proton quartet at ~4.1 ppm (ethyl ester CH2), and a 3-proton triplet at ~1.2 ppm (ethyl ester CH3). The presence of these signals definitively confirms the isolated compound is Impurity 3.
Fig 2. Orthogonal analytical workflow for the isolation and validation of Impurity 3.
Impact on Drug Quality and Regulatory Considerations
According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the 0.10% threshold. Because Ceftibuten Impurity 3 contains a Cbz group—which lacks antibacterial efficacy and can potentially degrade into benzyl alcohol or other reactive byproducts—its presence must be strictly monitored and controlled during the final API release testing.
References
- Source: veeprho.
- Source: veeprho.
- Title: 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)
- Source: smolecule.
- Source: google.
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester | C18H18N2O6S | CID 131866101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Ceftibuten Related Impurity 9 | 103054-27-9 | > 95% [smolecule.com]
- 5. CN105153198B - A kind of preparation method of Ceftibuten - Google Patents [patents.google.com]
